

# Molecular formula and weight of Furazabol (C<sub>20</sub>H<sub>30</sub>N<sub>2</sub>O<sub>2</sub>)

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## Compound of Interest

Compound Name: *Furazabol*

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## An In-Depth Technical Guide to Furazabol (C<sub>20</sub>H<sub>30</sub>N<sub>2</sub>O<sub>2</sub>)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anabolic-androgenic steroid **Furazabol**, with a focus on its molecular characteristics, mechanism of action, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

### Molecular Profile of Furazabol

**Furazabol**, a synthetic derivative of dihydrotestosterone (DHT), is characterized by the molecular formula C<sub>20</sub>H<sub>30</sub>N<sub>2</sub>O<sub>2</sub>.<sup>[1]</sup> Its key molecular properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C20H30N2O2	[1]
Molecular Weight	330.46 g/mol	[2][3]
CAS Number	1239-29-8	[4][5][6]
Synonyms	Androfurazanol, Frazalon, Miotolan	[2][4]

## Mechanism of Action: Androgen Receptor Signaling

As an anabolic-androgenic steroid, **Furazabol** exerts its effects by interacting with the androgen receptor (AR).[2] The binding of androgens like **Furazabol** to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues. This signaling pathway is crucial for mediating the anabolic effects on muscle and bone, as well as the androgenic effects.[7][8]

The classical androgen receptor signaling pathway begins with the binding of the steroid to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[7][8] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7][9]



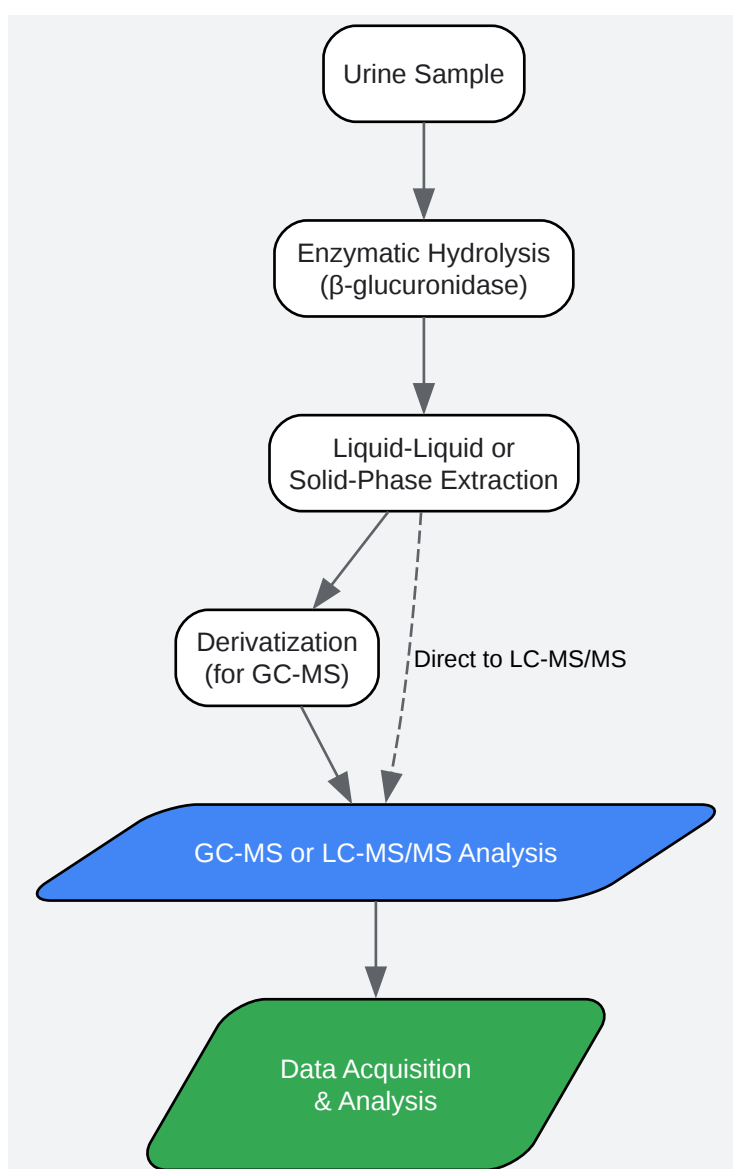
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**Figure 1:** Simplified Androgen Receptor Signaling Pathway.

## Experimental Protocols for Furazabol Analysis

The detection and quantification of **Furazabol** and its metabolites, primarily in urine, are critical for doping control and pharmacokinetic studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A generalized workflow for the analysis of **Furazabol** from biological matrices is depicted below. This process typically involves sample preparation to isolate the analyte, followed by instrumental analysis.



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**Figure 2:** General workflow for **Furazabol** analysis.

GC-MS is a robust method for the detection of anabolic steroids. The following provides a general protocol for the analysis of **Furazabol** in urine.

### 1. Sample Preparation:

- **Hydrolysis:** To a 2-5 mL urine sample, add a buffer (e.g., phosphate buffer, pH 7) and  $\beta$ -glucuronidase from *E. coli*. Incubate at approximately 50-60°C for 1-3 hours to cleave glucuronide conjugates.
- **Extraction:** Adjust the pH of the hydrolyzed urine to be alkaline (pH 9-10) with a suitable buffer (e.g., carbonate buffer). Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a mixture of n-pentane and ethyl acetate.
- **Derivatization:** Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent, commonly a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol. Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.[\[10\]](#)

### 2. GC-MS Instrumentation and Conditions:

Parameter	Typical Setting
GC Column	HP-1 or HP-5MS capillary column (e.g., 17m x 0.20mm, 0.11 $\mu$ m film thickness)
Injector Temperature	280°C
Oven Program	Start at ~180°C, ramp to ~320°C
Carrier Gas	Helium at a constant flow rate (e.g., 1 mL/min)
MS Ionization	Electron Ionization (EI) at 70 eV
MS Analyzer	Quadrupole or Ion Trap
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan

Note: Specific temperatures, ramp rates, and timings should be optimized for the specific instrument and column used.

LC-MS/MS offers high sensitivity and specificity for the direct analysis of **Furazabol** and its metabolites, often with simpler sample preparation.

#### 1. Sample Preparation:

- Hydrolysis (Optional but Recommended): Similar to the GC-MS protocol, enzymatic hydrolysis can be performed to detect conjugated metabolites.
- Extraction: A simple "dilute and shoot" method can be used where the urine sample is centrifuged, and the supernatant is diluted with the mobile phase. Alternatively, for cleaner samples and higher sensitivity, solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) can be employed.

#### 2. LC-MS/MS Instrumentation and Conditions:

Parameter	Typical Setting
LC Column	C18 or Phenyl-Hexyl reversed-phase column (e.g., 100mm x 2.1mm, 1.8µm particle size)[11]
Mobile Phase	A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate.[11]
Flow Rate	0.2 - 0.5 mL/min
Ionization Source	Electrospray Ionization (ESI), positive mode
MS Analyzer	Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Acquisition Mode	Multiple Reaction Monitoring (MRM) for targeted analysis

Note: The specific gradient, mobile phase composition, and MS parameters need to be optimized for the analytes of interest and the instrument used.

## Data Presentation

The following table summarizes key quantitative data related to the analysis of **Furazabol**.

Parameter	Method	Value	Reference
Retention Index (RI)	GC	2895	[5]
Major Metabolite	GC-MS	16-hydroxyfurazabol	[12]
Elimination Half-life	Pharmacokinetic Study	Approximately 4 hours	[2]

## Conclusion

This technical guide has provided a detailed overview of **Furazabol**, including its molecular properties, mechanism of action through the androgen receptor signaling pathway, and comprehensive analytical methodologies. The provided experimental workflows and parameters for GC-MS and LC-MS/MS serve as a foundation for researchers and professionals in the development and implementation of detection methods for this compound. Further research into the specific synthesis pathways and detailed spectroscopic characterization, such as with NMR, would provide a more complete understanding of this synthetic steroid.

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